Home > Products > Screening Compounds P70658 > 3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one
3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one - 90054-45-8

3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one

Catalog Number: EVT-14499367
CAS Number: 90054-45-8
Molecular Formula: C18H14N2O3
Molecular Weight: 306.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one is a complex organic compound characterized by its unique structural features, which include a pyridazinone ring and a methoxybenzoyl group. The molecular formula for this compound is C18_{18}H14_{14}N2_2O3_3, indicating the presence of 18 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry and materials science.

Source

The compound can be synthesized through various organic reactions, with detailed methodologies documented in scientific literature and chemical databases such as PubChem and BenchChem. Its unique structure combines elements that are known to exhibit diverse biological activities, making it a subject of research in pharmacology and organic synthesis .

Classification

3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one belongs to the class of pyridazinones, which are heterocyclic compounds containing a pyridazine ring. This classification is significant due to the known pharmacological properties associated with pyridazinone derivatives, including anti-inflammatory and anticancer activities.

Synthesis Analysis

Methods

The synthesis of 3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

  1. Formation of Hydrazide: The reaction begins with the condensation of 4-methoxybenzoyl chloride with hydrazine to produce the corresponding hydrazide.
  2. Cyclization: This intermediate undergoes cyclization with an appropriate diketone to form the pyrazole ring.
  3. Final Reaction: The pyrazole derivative is then reacted with a phenyl-substituted pyridazinone under controlled conditions to yield the target compound .

Technical Details

In an industrial context, production methods may be optimized for scalability, employing continuous flow reactors and high-throughput screening to enhance yields and reduce reaction times. Catalysts may also be utilized to facilitate these reactions .

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Weight: Approximately 306.32 g/mol
  • Melting Point: Specific melting points can vary based on purity but are generally reported in literature.
  • Solubility: Solubility characteristics are important for its application in biological systems and can vary based on solvent polarity.
Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one can participate in various chemical reactions:

  • Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
  • Reduction: Carbonyl groups within the structure can be reduced to alcohols.
  • Substitution: Electrophilic substitution reactions can occur on the aromatic rings .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Electrophilic Substitution Reagents: Bromine (Br₂), nitric acid (HNO₃) under acidic conditions.
Mechanism of Action

The mechanism of action for 3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one involves its interaction with biological targets, potentially modulating enzyme activity or receptor interactions. Research suggests that compounds within this class may inhibit specific pathways involved in cell proliferation, leading to their explored anticancer effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Color: Often varies based on purity but can be characterized as white to off-white.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.
Applications

3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one has several notable applications:

  • Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
  • Chemical Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Explored for use in developing new materials with specific properties, such as polymers and coatings .
Introduction to Pyridazinone-Based Pharmacophores

Nomenclature and Structural Taxonomy of 3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one

3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one represents a strategically substituted pyridazinone derivative with emerging pharmacological relevance. Its systematic IUPAC name explicitly defines the core heterocycle (pyridazin-4(1H)-one), the positions of key substituents (3- and 5-), and their chemical identities: a 4-methoxybenzoyl group at position 3 and a phenyl group at position 5. This nomenclature precisely captures the molecular connectivity essential for its biological activity profile [1] [6].

  • Core Structure: The molecule features a six-membered, partially unsaturated pyridazinone ring (diazine type), where positions 1 and 2 are nitrogen atoms, and position 4 bears a carbonyl group, resulting in a lactam functionality. The lactam N-H is tautomerizable, existing in equilibrium between the 1H and 2H forms, though the 1H-tautomer depicted in the name is typically the predominant or biologically relevant form.
  • Position 3 Substituent: A 4-methoxybenzoyl moiety (4-anisoyl group; CH₃O-C₆H₄-C(O)-, para-methoxy substituted). This electron-rich aromatic ketone introduces significant hydrophobicity and potential for hydrogen bonding via the carbonyl oxygen. The para-methoxy group enhances electron donation compared to its ortho or meta isomers, influencing electronic distribution and binding interactions.
  • Position 5 Substituent: A phenyl group (C₆H₅-). This unsubstituted phenyl ring contributes substantial hydrophobicity and π-stacking potential, crucial for interaction with hydrophobic pockets in target proteins like PDE4.
  • Molecular Formula: C₁₈H₁₄N₂O₃.
  • Molecular Weight: 306.32 g/mol.
  • Key Descriptors: Biarylketone, diaryl-substituted pyridazinone, lactam.

Table 1: Structural Features of 3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one

Structural ElementDescriptionPotential Pharmacophoric Role
Pyridazin-4(1H)-one CoreSix-membered heterocycle with N atoms at 1 & 2, carbonyl at 4. Lactam (amide).Hydrogen bond acceptor (C=O), hydrogen bond donor (N-H), planar scaffold for stacking.
Position 3 Substituent4-Methoxybenzoyl (4-Anisoyl; p-CH₃O-C₆H₄-C(O)-)Hydrophobic interactions, hydrogen bond acceptor (C=O), π-stacking (aryl rings), electron donation (methoxy).
Position 5 SubstituentPhenyl (C₆H₅-)Hydrophobic interactions, π-π stacking.
Overall TopologyPlanar biaryl ketone fused to lactam ring.Presentation of hydrophobic surfaces and H-bonding points.

Diagram: Core Structure with Substituents

O||HN| \O=C  \|   \5-Ph-N   N|    |C3 - C||O|4-MeO-C6H4

(Ph = Phenyl, 4-MeO-C6H4 = 4-Methoxyphenyl)

Historical Evolution of Pyridazinone Derivatives in Medicinal Chemistry

Pyridazinone derivatives have traversed a significant path in medicinal chemistry, evolving from early cardiovascular agents to modern targeted therapeutics. The exploration began earnestly in the 1970s-1980s with compounds like aminocarb (a pesticide featuring a pyridazinone core, 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) [7], highlighting the scaffold's bioactivity. However, the major breakthrough came with the discovery of cardiovascular effects, particularly positive inotropes and vasodilators, exemplified by compounds like pimobendan and the early PDE3 inhibitors. These agents demonstrated the pyridazinone nucleus's ability to modulate cyclic nucleotide signaling pathways, primarily through phosphodiesterase inhibition (PDE3) [2].

The 1990s witnessed a pivotal shift towards inflammation and immunology, driven by the identification of pyridazinones as potent PDE4 inhibitors. Zardaverine, a prominent dual PDE3/PDE4 inhibitor, reached clinical development for chronic obstructive pulmonary disease (COPD), validating the pyridazinone scaffold's potential in targeting inflammatory cascades regulated by cAMP [3]. This era solidified the understanding that structural variations on the pyridazinone core, particularly substitutions at positions 3, 4, 5, and 6, profoundly influenced target selectivity (PDE3 vs PDE4) and potency. The catechol-ether derivatives like rolipram (a benchmark PDE4 inhibitor) provided crucial pharmacophore insights, although their clinical utility was limited by side effects [10].

The 2000s-2010s focused on structural refinement to improve selectivity and reduce side effects. The approval of roflumilast (a non-pyridazinone PDE4 inhibitor) for COPD and psoriasis spurred further interest in PDE4 as a target. Concurrently, extensive SAR studies explored diverse pyridazinone derivatives beyond PDE inhibition, revealing activities against targets like formyl peptide receptors (FPRs), cyclooxygenase-2 (COX-2), and various kinases, showcasing the scaffold's versatility [2] [8] [3]. Research emphasized the impact of substituents like aryl, benzoyl, heteroaryl, and alkyl groups on pharmacodynamic profiles.

The 2020s are characterized by target diversification and repurposing efforts. Computational approaches like inverse virtual screening (iVS) are being applied to pyridazinone libraries initially designed for specific targets (e.g., FPRs) to identify novel applications, such as potential interactions with enzymes like aspartate aminotransferase [8]. Additionally, the integration of pyridazinones into fused heterocyclic systems (e.g., pyrrolo[3,4-d]pyridazinones) is being explored for anticancer applications [3], while biphenyl pyridazinones are optimized for inhaled PDE4 inhibition [3] [10]. The specific compound 3-(4-methoxybenzoyl)-5-phenylpyridazin-4(1H)-one exemplifies this modern trajectory, embodying structural features (3-aroyl, 5-aryl) optimized through decades of SAR for potent interaction with inflammatory targets like PDE4.

Table 2: Key Milestones in Pyridazinone Medicinal Chemistry Evolution

EraKey FocusExemplary Compounds/ClassesPrimary Therapeutic Target/Area
1970s-80sCardiovascular AgentsAminocarb (Pesticide), Early inotropes (e.g., analogues of Pimobendan precursors)Insecticides, PDE3 (Cardiotonics)
1990sPDE4 Inhibition DiscoveryZardaverine (PDE3/4), Rolipram analoguesPDE4 (COPD, Asthma, Inflammation)
2000sSelectivity OptimizationDiverse 3,6-Diarylpyridazinones, Fused derivativesPDE4, COX-2, FPRs
2010sClinical Translation & SARRoflumilast (Approved, non-Pydz), Crisaborole (Approved, non-Pydz)PDE4 (COPD, Psoriasis, Dermatitis)
2020sRepurposing & Novel TargetsBiphenyl Pyridazinones, Fused heterocycles (e.g., Indolyl), 3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one analoguesPDE4 (inhaled), Kinases, Aspartate Aminotransferase, Cancer

Rationale for Targeting PDE4 and Inflammatory Pathways with Pyridazinone Scaffolds

The targeting of phosphodiesterase 4 (PDE4) by pyridazinone derivatives, including 3-(4-methoxybenzoyl)-5-phenylpyridazin-4(1H)-one, is underpinned by a robust biochemical and pharmacological rationale centered on inflammation regulation:

  • Central Role of PDE4 in Inflammation: PDE4 enzymes specifically hydrolyze the intracellular second messenger cyclic adenosine monophosphate (cAMP). cAMP is a critical regulator of immune cell function, acting as a brake on pro-inflammatory responses. High cAMP levels suppress the activation and release of key inflammatory mediators like tumor necrosis factor-α (TNF-α), interleukin-17 (IL-17), interleukin-23 (IL-23), and reactive oxygen species (ROS) from neutrophils, macrophages, T-cells, and other immune cells. PDE4 is the predominant cAMP-metabolizing enzyme in most inflammatory and immune cells. Its inhibition elevates intracellular cAMP, leading to downregulation of these inflammatory pathways [3] [10].
  • Therapeutic Validation: The clinical success of PDE4 inhibitors like roflumilast (for COPD and psoriasis) and apremilast (for psoriatic arthritis) provides compelling proof-of-concept. These agents demonstrate that PDE4 inhibition is an effective strategy for managing chronic inflammatory and autoimmune conditions. However, side effects (nausea, emesis, headache) linked primarily to PDE4D inhibition in the central nervous system drive the search for improved agents with better subtype selectivity or localized delivery [10].
  • Pyridazinone-PDE4 Complementarity: The pyridazinone scaffold possesses inherent structural features that favor interaction with the PDE4 catalytic domain:
  • Planar Hydrophobic Core: The pyridazinone ring and its aryl/aroyl substituents (like the 4-methoxybenzoyl and phenyl groups in 3-(4-methoxybenzoyl)-5-phenylpyridazin-4(1H)-one) provide an extended hydrophobic surface ideal for occupying the hydrophobic clamp (Q-pocket) within the PDE4 active site. This clamp is formed by conserved hydrophobic residues like Phe372 and Ile376 in PDE4B/D [10] [3].
  • Hydrogen Bonding Capacity: The lactam N-H group can act as a hydrogen bond donor, potentially interacting with backbone carbonyls or water-mediated contacts within the active site. The carbonyl oxygen of the lactam and the 3-benzoyl group can serve as hydrogen bond acceptors. The specific para-methoxy oxygen might engage in polar interactions or influence electron density [6] [10].
  • Spatial Mimicry: Derivatives like 3-(4-methoxybenzoyl)-5-phenylpyridazin-4(1H)-one often adopt conformations that mimic the orientation of catechol-ether inhibitors (e.g., rolipram) within the binding pocket. The 3-aroyl group can project towards the metal-binding region (M-pocket - Zn²⁺/Mg²⁺) or the solvent-filled region (S-pocket), while the 5-aryl group anchors into the Q-pocket [10] [3].
  • SAR Optimization Potential: Pyridazinones offer significant flexibility for Structure-Activity Relationship (SAR) optimization to enhance PDE4 potency and selectivity. Key modifications include:
  • Position 3: Varying the aroyl/heteroaroyl group (e.g., methoxy position ortho, meta, para; heterocycles) tunes interactions with the S-pocket and metal ions. The para-methoxy in 3-(4-methoxybenzoyl)-5-phenylpyridazin-4(1H)-one may enhance affinity compared to unsubstituted benzoyl analogues [6] [3].
  • Position 5: The phenyl group can be substituted (electron-withdrawing/donating groups, halogens, heterocycles) to optimize hydrophobic packing in the Q-pocket and potentially influence subtype selectivity (e.g., PDE4B vs PDE4D) [2] [3].
  • Position 6: While unsubstituted in this specific compound, alkyl/aryl groups here can further modulate potency and selectivity.
  • Core Modification: Dihydropyridazinones or fusion with other rings (e.g., indole, isoxazole) can constrain conformation and improve metabolic stability or target engagement [3] [8].
  • Beyond Mono-Therapy - Dual Inhibition Potential: Some pyridazinones exhibit activity against complementary targets relevant to inflammation, such as cyclooxygenase-2 (COX-2) or specific cytokine receptors. This multi-target potential could offer synergistic therapeutic effects, although selectivity remains a key consideration [2].

Properties

CAS Number

90054-45-8

Product Name

3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one

IUPAC Name

3-(4-methoxybenzoyl)-5-phenyl-1H-pyridazin-4-one

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

InChI

InChI=1S/C18H14N2O3/c1-23-14-9-7-13(8-10-14)17(21)16-18(22)15(11-19-20-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,22)

InChI Key

HPMYQABVBALALG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=NNC=C(C2=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.